3-Methoxyaniline Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

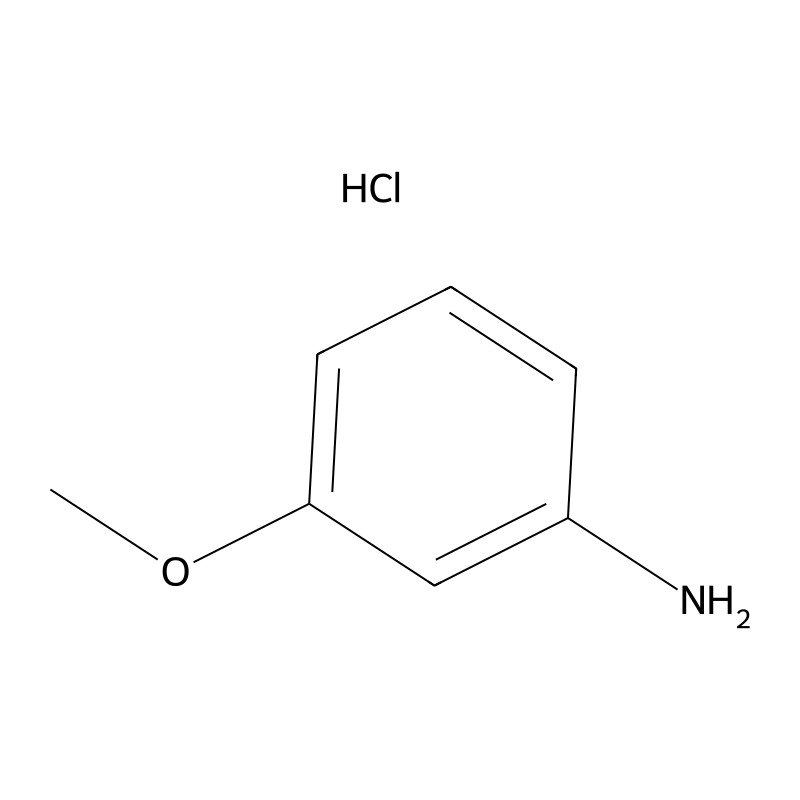

3-Methoxyaniline Hydrochloride, also known as m-Anisidine Hydrochloride, is an organic compound with the chemical formula C₇H₁₀ClNO. It is a hydrochloride salt derived from 3-methoxyaniline, which features a methoxy group (-OCH₃) attached to an aniline structure. This compound appears as a white to light yellow crystalline solid and is known for its solubility in water due to the presence of the hydrochloride moiety, which enhances its ionic character.

3-Methoxyaniline Hydrochloride is primarily utilized in various chemical syntheses and has applications in dye manufacturing, pharmaceuticals, and as an intermediate in organic synthesis. Its structural characteristics contribute to its reactivity and biological activity.

3-Methoxyaniline Hydrochloride is considered a hazardous material. It is toxic by inhalation, ingestion, and skin contact []. Exposure can cause irritation of the eyes, skin, and respiratory system. Chronic exposure may cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen [].

Precursor in Organic Synthesis:

3-Methoxyaniline is a valuable intermediate used in the synthesis of various organic compounds. Its methoxy group (CH3O) and amine group (NH2) functionalities make it a versatile building block for creating complex molecules. Research has explored its use in the synthesis of pharmaceuticals, dyes, and other functional materials [].

Medicinal Chemistry Studies:

Due to its structural similarity to known bioactive molecules, 3-Methoxyaniline has been investigated for potential medicinal properties. Studies have explored its role in the development of new drugs, but further research is needed to determine its efficacy and safety [].

Material Science Applications:

The unique properties of 3-Methoxyaniline, such as its ability to form conducting polymers, have attracted interest in material science research. Studies have explored its potential use in developing new materials for organic electronics and optoelectronic devices [].

- Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing it to participate in reactions with electrophiles.

- Friedel-Crafts Reaction: This compound can undergo Friedel-Crafts acylation or alkylation when reacted with acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst.

- Oxidation Reactions: The amino group can be oxidized to form corresponding nitro compounds or other derivatives under specific conditions.

- Coupling Reactions: It can participate in coupling reactions such as the Chan-Lam coupling reaction, which is used for forming carbon-carbon bonds.

3-Methoxyaniline Hydrochloride exhibits various biological activities, including:

- Toxicity: It is classified as toxic when ingested or when it comes into contact with skin. The compound can cause irritation to the skin, eyes, and respiratory tract .

- Pharmacological Potential: Some studies indicate that derivatives of 3-methoxyaniline may possess anti-cancer properties and could be explored for their potential use in pharmaceuticals .

The synthesis of 3-Methoxyaniline Hydrochloride can be achieved through several methods:

- Methylation of 3-Aminophenol: This method involves the methylation of 3-aminophenol under alkaline conditions.

- Reduction of Nitro Compounds: Nitro compounds can be reduced to form amines, which can then be methylated to yield 3-methoxyaniline.

- Direct Amination of Methoxybenzene: Another approach involves the direct amination of methoxybenzene using ammonia or amines under specific conditions.

3-Methoxyaniline Hydrochloride has various applications across different fields:

- Dye Manufacturing: It serves as an important intermediate in producing azo dyes and other colorants due to its ability to undergo electrophilic substitution reactions.

- Pharmaceuticals: The compound is used in synthesizing pharmaceutical agents and may have potential applications in drug development.

- Chemical Research: It is utilized as a reagent in organic synthesis and for studying reaction mechanisms in chemical research.

Research on interaction studies involving 3-Methoxyaniline Hydrochloride focuses on its reactivity with other chemical species. These interactions are critical for understanding its behavior in biological systems and its potential toxicity. Studies often examine how this compound interacts with proteins, enzymes, and other biomolecules, providing insights into its pharmacological effects and safety profile.

Several compounds share structural similarities with 3-Methoxyaniline Hydrochloride. Here are some comparable compounds along with a brief comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-Methoxyaniline | C₇H₉NO | Similar methoxy substitution but differs by position; used in dye synthesis. |

| Aniline | C₆H₅NH₂ | Lacks methoxy group; serves as a fundamental building block for many derivatives. |

| 2-Methoxyaniline | C₇H₉NO | Different position of methoxy group; exhibits different reactivity patterns. |

| 3-Nitroaniline | C₆H₄N₂O₂ | Contains a nitro group instead of methoxy; used in explosives and dyes. |

The uniqueness of 3-Methoxyaniline Hydrochloride lies in its specific placement of the methoxy group on the aromatic ring, which influences its reactivity and biological properties compared to these similar compounds. Its applications in dye manufacturing and pharmaceuticals further distinguish it within this class of compounds.

3-Methoxyaniline hydrochloride (CAS: 27191-09-9) is a monosubstituted aniline derivative with the molecular formula $$ \text{C}7\text{H}{10}\text{ClNO} $$ and a molar mass of 159.61 g/mol. Structurally, it consists of a benzene ring substituted with a methoxy group (–OCH$$3$$) at the meta position relative to an amine group (–NH$$2$$), which is protonated as a hydrochloride salt.

Key Identifiers:

| Property | Value |

|---|---|

| IUPAC Name | 3-Methoxyaniline hydrochloride |

| SMILES | Cl.COc1cccc(N)c1 |

| InChI Key | FNCKZWCTEPKMQV-UHFFFAOYSA-N |

| Synonyms | m-Anisidine HCl; 3-Methoxybenzenamine HCl |

The compound’s hydrochloride form enhances stability and solubility in polar solvents, making it suitable for synthetic applications. Its nomenclature follows IUPAC guidelines, with "3-methoxy" denoting the substituent’s position on the aromatic ring.

Historical Context in Organic Synthesis

3-Methoxyaniline hydrochloride emerged as a critical intermediate during the 20th-century expansion of aromatic amine chemistry. Its parent compound, m-anisidine, was first synthesized in the early 1900s via methylation of 3-nitrophenol followed by reduction. The hydrochloride derivative gained prominence in the 1970s for its role in azo dye production, particularly in textile and pigment industries.

Notably, its synthesis parallels advancements in catalytic hydrogenation. For example, modern methods employ noble metal catalysts (e.g., Pt/C) to reduce nitroarenes under acidic conditions, achieving yields exceeding 70%. This compound also facilitated early studies on methoxy group electronic effects in electrophilic substitution reactions, contributing to mechanistic organic chemistry.

Regulatory Classification and Hazard Profiles

3-Methoxyaniline hydrochloride is classified under multiple hazard frameworks due to its toxicity and environmental persistence.

Regulatory Classifications:

The European Chemicals Agency (ECHA) mandates labeling under CLP Regulation (EC) No 1272/2008, emphasizing its acute toxicity (Category 4) and hazardous aquatic impact. Storage guidelines recommend inert atmospheres and temperatures below 25°C to prevent degradation.

FT-IR and Raman Spectral Signatures

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 3-Methoxyaniline Hydrochloride exhibits characteristic absorption bands that provide definitive identification of functional groups and structural features. The most prominent spectral features include nitrogen-hydrogen stretching vibrations appearing in the region of 3400-3300 cm⁻¹ for asymmetric stretching and 3300-3200 cm⁻¹ for symmetric stretching modes [1] [2]. These bands are significantly broader and shifted compared to the free base due to protonation of the amino group and subsequent hydrogen bonding interactions with the chloride anion.

The aromatic carbon-carbon stretching vibrations manifest as strong absorption bands in two primary regions: 1650-1580 cm⁻¹ and 1520-1460 cm⁻¹ [3] [2]. These bands are characteristic of substituted benzene rings and show slight variations in intensity and position compared to unsubstituted aniline due to the electron-donating methoxy substituent at the meta position. The methoxy group contributes a distinctive strong absorption band in the region of 1280-1200 cm⁻¹, corresponding to carbon-oxygen stretching vibrations [3] [2].

Additional characteristic bands include aromatic carbon-hydrogen out-of-plane bending vibrations observed in the 800-750 cm⁻¹ region [3]. The fingerprint region below 1500 cm⁻¹ contains multiple overlapping bands that provide a unique spectral signature for the compound, enabling differentiation from closely related aniline derivatives.

Raman Spectroscopy

Raman spectroscopic analysis of 3-Methoxyaniline Hydrochloride provides complementary information to infrared spectroscopy, particularly for symmetric vibrational modes. The Raman spectrum typically exhibits strong bands corresponding to aromatic ring breathing modes and carbon-carbon stretching vibrations [4] [5]. The methoxy substituent introduces characteristic bands related to carbon-oxygen stretching and methyl group vibrations that appear with moderate to strong intensity in the Raman spectrum.

The aromatic ring vibrations in the Raman spectrum appear prominently in the 1600-1500 cm⁻¹ region, with additional bands observed around 1000-1200 cm⁻¹ corresponding to in-plane bending modes [4] [6]. The meta-substitution pattern of the methoxy group creates a distinctive spectral pattern that differs from ortho and para isomers, enabling positional identification through Raman analysis.

NMR Profiling (¹H, ¹³C, DEPT)

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 3-Methoxyaniline Hydrochloride provides detailed structural information about the hydrogen environments within the molecule. The aromatic protons appear as a complex multiplet pattern in the region of 6.2-7.2 ppm, with specific chemical shifts reflecting the meta-substitution pattern of the methoxy group [7] [8]. The integration and splitting patterns of these signals confirm the presence of four aromatic hydrogens with characteristic coupling patterns unique to meta-disubstituted benzene derivatives.

The methoxy group contributes a distinctive singlet at approximately 3.7-3.9 ppm, integrating for three protons [7] [9]. This signal position is characteristic of aromatic methoxy groups and remains relatively unchanged upon salt formation. The amino group protons in the hydrochloride salt appear as a broad signal in the region of 8-10 ppm due to protonation and rapid exchange with residual moisture [10] [11].

The coupling patterns observed in the aromatic region provide valuable information about the substitution pattern. Meta-substitution creates characteristic splitting patterns that distinguish this compound from its ortho and para isomers, with coupling constants reflecting the through-bond interactions between adjacent and meta-related aromatic protons [11] .

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals six distinct aromatic carbon environments, consistent with the meta-disubstituted benzene structure [8] [13]. The aromatic carbons appear in the region of 110-160 ppm, with each carbon showing characteristic chemical shifts influenced by the electron-donating effects of both the amino and methoxy substituents [9] [14].

The methoxy carbon appears as a distinct signal around 55-56 ppm, which is typical for aromatic methoxy groups [9] [8]. The carbon bearing the methoxy substituent appears in the 150-160 ppm region, showing significant deshielding due to oxygen attachment [13] [14]. The amino-bearing carbon similarly appears downfield due to the electron-donating nitrogen substituent.

The remaining aromatic carbons exhibit chemical shifts that reflect their electronic environment relative to the substituents. Carbons ortho to the electron-donating groups show characteristic upfield shifts compared to meta and para positions, creating a distinctive ¹³C NMR fingerprint for the meta-substitution pattern [8] [13].

Distortionless Enhancement by Polarization Transfer (DEPT)

DEPT experiments provide crucial information for carbon multiplicity determination in 3-Methoxyaniline Hydrochloride [15] [16]. The DEPT-135 spectrum clearly distinguishes the methoxy carbon as a CH₃ group appearing with positive phase, while the aromatic CH carbons also appear with positive phase [17] [18]. The quaternary aromatic carbons (those bearing substituents) do not appear in DEPT spectra, confirming their quaternary nature [15] [16].

DEPT-90 experiments specifically identify CH carbons, providing unambiguous assignment of the four aromatic CH positions [17] [18]. This technique is particularly valuable for confirming the aromatic substitution pattern and distinguishing between different carbon environments within the molecule [15] [16].

X-ray Crystallographic Studies

While specific single-crystal X-ray diffraction data for 3-Methoxyaniline Hydrochloride was not extensively available in the literature searched, related methoxyaniline compounds and their salts have been characterized crystallographically [19] [20]. The crystalline structure of aniline hydrochlorides typically exhibits characteristic features including hydrogen bonding networks between the protonated amino groups and chloride anions [19] [21].

The meta-substitution pattern of the methoxy group influences the crystal packing arrangements through intermolecular interactions [20] [21]. Methoxy-substituted anilines often display different crystal habits compared to unsubstituted anilines due to the additional hydrogen bonding acceptor site provided by the oxygen atom [19] [22].

Crystallographic studies of related compounds suggest that 3-Methoxyaniline Hydrochloride likely adopts a crystal structure featuring layers of organic cations linked through hydrogen bonding networks with chloride anions [19] [23]. The methoxy group may participate in weak C-H⋯O interactions that contribute to crystal stability [21] [24].

Comparative Analysis with Related Aniline Derivatives

The structural characterization of 3-Methoxyaniline Hydrochloride reveals distinctive features when compared to related aniline derivatives. The meta-positioning of the methoxy group creates unique spectroscopic signatures that distinguish it from the ortho and para isomers [25] [26].

Comparison with Positional Isomers

2-Methoxyaniline Hydrochloride (ortho isomer) exhibits different spectroscopic properties due to the proximity of the methoxy and amino groups, which can participate in intramolecular hydrogen bonding [25] [27]. This interaction affects both the NMR chemical shifts and infrared frequencies compared to the meta isomer [11] [13].

4-Methoxyaniline Hydrochloride (para isomer) shows enhanced symmetry in its NMR spectra due to the para-disubstitution pattern, resulting in simplified aromatic proton patterns compared to the meta isomer [28] [29]. The electronic effects of para-substitution also differ significantly from meta-substitution, affecting the overall spectroscopic properties [27] [30].

Electronic and Steric Effects

The meta-positioned methoxy group in 3-Methoxyaniline Hydrochloride provides moderate electron donation to the aromatic ring without the strong directing effects observed in ortho and para substitution [25] [31]. This results in intermediate electronic properties between the unsubstituted aniline and the more strongly activated ortho and para isomers [26] [27].

The steric environment around the amino group in the meta isomer allows for relatively unhindered protonation and salt formation, contrasting with potential steric interactions in the ortho isomer [30] [32]. These differences are reflected in the thermal stability and crystallization behavior of the respective hydrochloride salts [31] [33].

Spectroscopic Differentiation

Each positional isomer exhibits characteristic NMR splitting patterns that enable unambiguous identification [25] [34]. The meta isomer shows the most complex aromatic proton patterns due to the lack of symmetry elements present in the ortho and para isomers [26] [32]. Infrared spectroscopy provides additional differentiation through variations in band positions and intensities related to the different electronic environments [5] [35].

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard